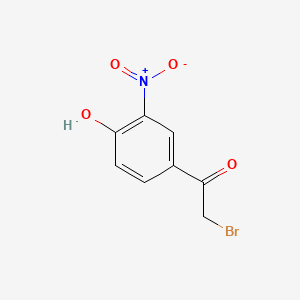

2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE

Beschreibung

Historical Context and Significance of Halogenated, Hydroxylated, and Nitrated Acetophenone (B1666503) Derivatives

The story of this compound is rooted in the broader history of acetophenone and its derivatives. Acetophenone, a simple aromatic ketone, was first synthesized in 1857. mdpi.comnih.gov Since then, the modification of its basic structure by adding various functional groups has led to a vast family of compounds with diverse applications. mdpi.comnih.gov

Halogenated Acetophenones : The introduction of halogen atoms, such as bromine, into the acetophenone structure creates α-haloketones, which are crucial precursors in the synthesis of numerous heterocyclic compounds, some of which exhibit notable biological activity. researchgate.net The position of the halogen substituent significantly influences the electronic and structural properties of the acetophenone molecule. researchgate.netnih.gov For instance, nuclear halogenation, which places the halogen on the aromatic ring, is a key step in creating intermediates for various organic syntheses. orgsyn.org These halogenated derivatives are recognized as important building blocks for pharmaceuticals and agrochemicals. researchgate.netrsc.org

Hydroxylated Acetophenones : The presence of a hydroxyl group (-OH) on the acetophenone ring, as seen in hydroxyacetophenones, imparts specific chemical properties and reactivity. These compounds are found in nature and can be derived from plants. mdpi.com They serve as valuable starting materials for synthesizing a range of products, including Schiff base transition metal complexes and pharmacologically active molecules. wisdomlib.orgresearchgate.net The position of the hydroxyl group is critical; for example, mesomeric stabilization provided by hydroxyl groups in the ortho- or para-positions can significantly influence reaction pathways like hydrodeoxygenation. rsc.org

Nitrated Acetophenones : The nitro group (-NO2) is a strong electron-withdrawing group that profoundly alters the chemical behavior of the acetophenone skeleton. Nitrated acetophenones are important intermediates in the synthesis of pharmaceuticals and other organic chemicals. google.comgoogle.com The nitro group can be reduced to an amino group, opening pathways to further functionalization and the creation of compounds like substituted anilines. rsc.org Furthermore, nitrate (B79036) derivatives of various organic scaffolds are explored for their potential in medicinal chemistry. researchgate.net

The combination of these three functional groups—halogen, hydroxyl, and nitro—in a single acetophenone molecule, as in the subject compound, creates a highly functionalized and reactive intermediate, valuable for multi-step synthetic processes in modern chemistry.

Structural Features and Functional Group Interplay within 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE

The chemical identity and reactivity of this compound are dictated by its specific arrangement of atoms and functional groups. Its molecular structure consists of an acetophenone core substituted on the phenyl ring with a hydroxyl group at the 4'-position and a nitro group at the 3'-position, and a bromine atom on the alpha-carbon of the acetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5029-61-8 chemicalbook.com |

| Molecular Formula | C₈H₆BrNO₄ chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 260.04 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

The interplay between the functional groups is a key aspect of its chemistry:

Electron-Withdrawing Effects : The nitro group at the 3'-position and the bromine atom at the α-position are both electron-withdrawing. This electronic pull makes the carbonyl carbon more electrophilic and increases the acidity of the α-protons.

Electron-Donating and Activating Effects : The hydroxyl group at the 4'-position is an activating, electron-donating group. Its presence influences the electron density of the aromatic ring.

Reactivity : The bromine atom on the α-carbon is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. researchgate.net The nitro group can undergo reduction to form an amine, a common strategy in synthetic chemistry to introduce a new functional group. rsc.org

This combination of a reactive α-bromo ketone moiety with an electronically modified aromatic ring makes the compound a versatile tool for synthetic chemists.

Overview of Research Directions and Academic Contributions to this compound Chemistry

Research involving this compound has primarily focused on its utility as a synthetic intermediate. Its multifunctional nature allows for sequential and selective reactions, making it a valuable precursor for more complex target molecules.

Synthesis: The synthesis of this compound has been described through various methods. One common approach involves the bromination of the parent compound, 4-hydroxy-3-nitroacetophenone. prepchem.com In a typical procedure, 4-hydroxy-3-nitroacetophenone is dissolved in a suitable solvent like chloroform (B151607), and a solution of bromine is added dropwise to yield the α-brominated product. prepchem.com Another route involves the nitration of 2-bromo-4'-hydroxyacetophenone (B28259) using nitric acid in a concentrated sulfuric acid medium. chemicalbook.com

Applications in Synthesis: A significant application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. For example, it is a precursor in the synthesis of arformoterol, a long-acting β-adrenoceptor agonist used for treating chronic obstructive pulmonary disease (COPD). chemicalbook.com The synthesis involves using the related compound 2-bromo-4'-benzyloxy-3'-nitroacetophenone, where the hydroxyl group is protected by a benzyl (B1604629) group to allow for selective reactions. chemicalbook.comguidechem.com

Table 2: Selected Research Applications

| Research Area | Finding |

|---|---|

| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of arformoterol, a bronchodilator. chemicalbook.com |

| Heterocyclic Chemistry | α-Bromoacetophenone derivatives are used as precursors for various N-, S-, and O-heterocycles. researchgate.net |

| Biological Activity Studies | Derivatives of substituted acetophenones have been synthesized and evaluated for a range of biological activities, including antimicrobial potential. rasayanjournal.co.in |

Academic contributions have focused on optimizing the synthesis of this and related compounds and exploring their subsequent transformations. Studies on substituted acetophenones have demonstrated how varying the substituents affects their chemical properties and biological potential, underscoring the importance of such molecules as scaffolds in medicinal chemistry and materials science. rsc.orgrasayanjournal.co.in

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-8(12)5-1-2-7(11)6(3-5)10(13)14/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFUHIYILOQDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063682 | |

| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5029-61-8 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5029-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-4-hydroxy-3-nitroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Hydroxy 3 Nitroacetophenone and Its Precursors

Strategic Approaches to Bromination of Acetophenone (B1666503) Scaffolds

The introduction of a bromine atom at the α-position of the acetyl group is a critical transformation in the synthesis of the target compound. This reaction, known as α-bromination, converts an acetophenone derivative into a more versatile intermediate, a phenacyl bromide, which is valuable in the synthesis of various biologically active compounds. lookchem.comshodhsagar.com

Achieving regioselectivity—the selective bromination at the α-carbon of the acetyl group without undesired bromination of the aromatic ring—is a primary challenge. The side-chain monobromination of carbonyl compounds can be difficult, as reactions can sometimes yield disubstituted or ring-brominated products as impurities. researchgate.net

One of the most common and effective reagents for this purpose is N-Bromosuccinimide (NBS). rsc.org The use of NBS, often activated by a catalyst or an initiator, allows for controlled α-bromination. For instance, studies have shown that acetophenone and its derivatives can be efficiently α-brominated using NBS in the presence of a catalyst like acidic aluminum oxide (Al₂O₃) in a solvent such as methanol (B129727) at reflux temperature. nih.gov The portion-wise addition of NBS can help control the release of the bromonium ion, leading to improved yields of the α-brominated product. nih.gov Other catalysts that have been successfully used with NBS include p-toluenesulphonic acid (PTSA), which facilitates high yields of α-bromoacetophenone in acetonitrile. shodhsagar.com

The table below summarizes the effect of different catalysts on the α-bromination of acetophenone using NBS.

| Catalyst (10% w/w) | Solvent | Yield of α-bromoacetophenone | Reference |

| None | Methanol | 10% | nih.gov |

| Neutral Al₂O₃ | Methanol | 42% | nih.gov |

| Acidic Al₂O₃ | Methanol | 89% | nih.gov |

| p-TsOH | Acetonitrile | High Yield | shodhsagar.com |

Table 1: Effect of various catalysts on the α-bromination of acetophenone with N-bromosuccinimide.

Another powerful strategy for achieving high regioselectivity is through electrochemical methods. lookchem.comrsc.org These techniques can generate bromonium ions in situ from salts like ammonium (B1175870) bromide, allowing for highly selective α-bromination of acetophenones. lookchem.comrsc.org

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Traditional bromination methods often use liquid bromine, which is hazardous and difficult to handle. shodhsagar.com Green chemistry principles encourage the replacement of such toxic reagents with safer, non-polluting, and more selective alternatives. rsc.orgrsc.org

The use of NBS is considered a greener approach compared to elemental bromine due to its solid nature and ease of handling. shodhsagar.com However, even NBS requires precautions as it can decompose over time. rsc.org

Electrochemical synthesis represents a significant advancement in green bromination. An electrochemical method using ammonium bromide (NH₄Br) as the bromine source in an undivided cell has been developed for the α-bromination of acetophenone. lookchem.comresearchgate.netrsc.org This process operates at ambient temperature in a water-acetonitrile medium, generating the brominating agent in situ and resulting in a high yield (80%) and selectivity for the α-bromo product. lookchem.comrsc.orgrsc.org This method avoids the use of hazardous chemicals and complex procedures, making it a more efficient and economical option. rsc.org

The table below details the conditions for the electrochemical α-bromination of acetophenone.

| Bromide Salt | Supporting Electrolyte | Solvent System | Yield | Reference |

| NH₄Br | H₂SO₄ (catalytic) | H₂O:CH₃CN | 80% | lookchem.comrsc.orgrsc.org |

| KBr | H₂SO₄ (catalytic) | H₂O:CH₃CN | 73% | rsc.org |

| NaBr | H₂SO₄ (catalytic) | H₂O:CH₃CN | 74% | rsc.org |

Table 2: Comparison of different bromide salts in the electrochemical α-bromination of acetophenone.

Other eco-friendly approaches include using combinations like NH₄Br-oxone in methanol or NH₄Br-(NH₄)₂S₂O₈ under aqueous grinding conditions. cbijournal.com However, it is crucial to note that with highly activated substrates like hydroxyacetophenones, these conditions can sometimes lead to nuclear bromination (on the aromatic ring) instead of the desired side-chain bromination. cbijournal.com

Nitration Strategies for Hydroxylated Acetophenones

The introduction of a nitro (-NO₂) group onto the aromatic ring of 4'-hydroxyacetophenone (B195518) is a key step in forming the precursor to the final product. This electrophilic aromatic substitution reaction is heavily influenced by the existing substituents on the benzene (B151609) ring.

In the case of 4'-hydroxyacetophenone, the goal is to introduce a nitro group at the 3'-position, which is ortho to the hydroxyl group and meta to the acetyl group. The directing effects of the existing groups are paramount. The hydroxyl group is a powerful ortho, para-director, while the acetyl group is a meta-director. researchgate.netautomate.video Since both groups direct an incoming electrophile to the 3' (and 5') position, direct nitration using a standard nitrating mixture (concentrated nitric and sulfuric acids) is expected to yield the 3'-nitro product. researchgate.netautomate.video

For 2-hydroxyacetophenone (B1195853), the hydroxyl group (ortho, para-directing) and the acetyl group (meta-directing) work in concert, directing the incoming nitro group to the 5-position (para to the hydroxyl and meta to the acetyl). researchgate.net Similarly, for 4'-hydroxyacetophenone, the hydroxyl group directs to the 3- and 5-positions (ortho), and the acetyl group directs to the 3- and 5-positions (meta). This alignment of directing effects facilitates nitration at these positions.

To achieve high selectivity and avoid potential side reactions, such as oxidation of the phenol (B47542), more advanced methods can be employed. libretexts.org One such strategy involves the use of a "blocking" or "occupying" group. A patent describes a method where 2-hydroxyacetophenone is first sulfonated. google.com The sulfonic acid group occupies one of the activated positions, forcing the subsequent nitration to occur at the desired alternative position with high selectivity. The sulfonic acid group can then be removed. This approach ensures the high-purity synthesis of the desired nitro-isomer. google.com

The rate and position of electrophilic aromatic substitution are controlled by the electronic properties of the substituents already on the ring. masterorganicchemistry.com

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of reaction compared to benzene. masterorganicchemistry.com The hydroxyl (-OH) group is a very strong activating group due to the ability of its lone pair of electrons to participate in resonance, stabilizing the intermediate carbocation (arenium ion). libretexts.orgassets-servd.host Activating groups are typically ortho, para-directing.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and slowing the rate of reaction. masterorganicchemistry.comnumberanalytics.com The acetyl group (-COCH₃) is a deactivating group because the carbonyl carbon has a partial positive charge and withdraws electrons from the ring through both induction and resonance. automate.videoassets-servd.host Deactivating groups (with the exception of halogens) are meta-directing.

In 4'-hydroxyacetophenone, the powerful activating effect of the -OH group dominates, making the ring highly reactive towards nitration. The deactivating acetyl group modulates this reactivity and, along with the hydroxyl group, directs the substitution pattern. The synergy between the ortho-directing -OH group and the meta-directing -COCH₃ group strongly favors the substitution of the nitro group at the 3'-position.

Synthesis of the 4'-Hydroxyacetophenone Core

The foundational precursor for the synthesis is 4'-hydroxyacetophenone. This compound is typically synthesized via two primary industrial routes: the Friedel-Crafts acylation of phenol or the Fries rearrangement of phenyl acetate.

The Friedel-Crafts acylation involves reacting phenol with an acetylating agent, such as acetic acid or acetic anhydride, in the presence of a strong Lewis acid catalyst. google.comgoogle.com Hydrogen fluoride (B91410) (HF) is a particularly effective catalyst for this transformation, leading to high conversion of phenol and high selectivity for the desired 4-hydroxyacetophenone (para-isomer) over the 2-hydroxyacetophenone (ortho-isomer). google.comgoogle.com

The table below outlines typical reaction conditions for the HF-catalyzed synthesis of 4'-hydroxyacetophenone.

| Acetylating Agent | Moles of Agent per Mole of Phenol | Moles of HF per Mole of Phenol | Temperature | Phenol Conversion | Selectivity to 4-HAP | Reference |

| Acetic Acid | 0.9 - 1.4 | 20 - 50 | 40 - 90°C | >80% | >70% | google.com |

| Acetic Anhydride | 0.9 - 2.0 | 8 - 60 | 30 - 95°C | >90% | >70% | google.com |

Table 3: Reaction conditions for the Friedel-Crafts synthesis of 4'-Hydroxyacetophenone (4-HAP).

The Fries rearrangement is an alternative route where phenyl acetate, which is formed from the esterification of phenol and acetic anhydride, is rearranged to form a mixture of 2'-hydroxyacetophenone (B8834) and 4'-hydroxyacetophenone. The rearrangement is typically catalyzed by a Lewis acid. The para-isomer (4'-hydroxyacetophenone) is generally favored, especially at lower reaction temperatures.

Sequential Multi-Step Synthesis of 2-BROMO-4'-HYDROXY-3'-NITROACETOPHENONE

Step 1: Nitration of 4'-Hydroxyacetophenone

The initial step involves the nitration of 4'-hydroxyacetophenone to yield 4'-hydroxy-3'-nitroacetophenone (B18145). google.com The hydroxyl and acetyl groups on the benzene ring direct the electrophilic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The nitration occurs at the position ortho to the hydroxyl group (and meta to the acetyl group), which is sterically less hindered and electronically activated.

Several methods have been reported for this nitration. A common laboratory-scale procedure involves the use of fuming nitric acid in the presence of sulfuric acid at a controlled temperature of 0–5°C, which can yield the desired 4'-hydroxy-3'-nitroacetophenone in high yields (approximately 88%). Alternative nitrating systems, such as fuming nitric acid in acetic acid, have also been employed. google.com The reaction progress is often monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.

Step 2: Bromination of 4'-Hydroxy-3'-nitroacetophenone

The second step is the α-bromination of the ketone in 4'-hydroxy-3'-nitroacetophenone to produce the final product, this compound. prepchem.com This reaction involves the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom.

A standard method involves dissolving 4-hydroxy-3-nitroacetophenone in a suitable solvent like chloroform (B151607) or acetic acid, followed by the dropwise addition of bromine. prepchem.com The reaction is typically stirred for a short period at room temperature before the product is isolated, often through concentration under reduced pressure and recrystallization. prepchem.com For instance, using bromine in chloroform, the product has been obtained as yellow crystals. prepchem.com

The choice of brominating agent and reaction conditions is crucial to optimize the yield and minimize the formation of byproducts, such as di-brominated compounds. A comparison of different brominating agents highlights the trade-offs between yield and side reactions.

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

| Brominating Agent | Solvent | Temperature | Yield | Byproducts | Reference |

| Bromine (Br₂) | Acetic Acid | 25°C | 75% | Di-brominated products | |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 80°C | 60% | Oxidized products | |

| Copper(II) Bromide (CuBr₂) | PEG-400 | 80°C | Not specified | Not specified | |

| Bromine (Br₂) | Chloroform | Not specified | High | Not specified | prepchem.com |

Careful control over the stoichiometry of bromine is necessary; using more than one equivalent can lead to the formation of di-brominated byproducts. The reaction can be monitored by TLC to control its progress effectively.

Green Chemistry Considerations in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic routes in chemical manufacturing. This focus extends to the synthesis of this compound and its precursors, aiming to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

Greener Nitration Methods:

Traditional nitration methods often employ strong acids like sulfuric acid and fuming nitric acid, which are corrosive and produce significant acidic waste. google.com Greener alternatives seek to replace these harsh reagents. One such approach for the synthesis of the precursor 4-hydroxy-3-nitroacetophenone uses ammonium nitrate (B79036) as the nitrating agent in the presence of a copper salt catalyst (such as copper hydroxide (B78521) or copper acetate) in an aqueous solution of an organic acid like acetic acid. google.com This method offers several advantages, including milder reaction conditions and simpler operation, making it more suitable for industrial-scale production with less environmental impact. google.com Another reported method for the nitration of 4-hydroxyacetophenone utilizes sodium nitrate (NaNO₂) and wet silica (B1680970) gel in dichloromethane (B109758) at room temperature, achieving a yield of 82%. guidechem.com

Eco-Friendly Bromination:

The use of elemental bromine presents safety and environmental hazards. cbijournal.com Research has focused on alternative brominating agents and solvent systems. The use of copper(II) bromide (CuBr₂) in a recyclable and biodegradable solvent like polyethylene (B3416737) glycol (PEG-400) represents a greener approach to the bromination of 4-hydroxy-3-nitroacetophenone.

Furthermore, studies on the bromination of hydroxyacetophenones have explored various eco-friendly methods that favor nuclear bromination but provide insights into greener brominating systems. cbijournal.com Reagents such as ammonium bromide with ammonium persulfate under aqueous grinding conditions, or ammonium bromide with oxone in methanol/water, have been investigated to avoid the use of liquid bromine. cbijournal.com These methods highlight a move towards more sustainable and cost-effective reagents. cbijournal.com

A patent for the synthesis of an isomer, 5-bromo-2-hydroxy-3-nitroacetophenone, describes a process where the same batch of zellon is used as a solvent for a three-step reaction, which significantly reduces solvent consumption and cost. google.com While for a different isomer, the principle of minimizing solvent waste is a key green chemistry concept applicable to the synthesis of the title compound.

Table 2: Overview of Green Chemistry Approaches in Synthesis

| Synthetic Step | Traditional Method | Green Alternative | Advantages of Green Alternative | Reference |

| Nitration of 4'-Hydroxyacetophenone | Fuming HNO₃ / H₂SO₄ | Ammonium nitrate / Copper salt catalyst in aqueous acetic acid | Milder conditions, less acidic waste, simpler operation. | google.com |

| Nitration of 4'-Hydroxyacetophenone | Fuming HNO₃ / Acetic Acid | NaNO₂ / Wet SiO₂ in CH₂Cl₂ | Avoids strong acids, room temperature reaction. | guidechem.com |

| Bromination of 4'-Hydroxy-3'-nitroacetophenone | Bromine (Br₂) in Chloroform or Acetic Acid | Copper(II) Bromide (CuBr₂) in PEG-400 | Avoids hazardous elemental bromine, uses a recyclable solvent. | |

| General Bromination | Liquid Bromine | Ammonium Bromide / Oxone in Methanol/Water | Avoids hazardous liquid bromine, uses more cost-effective reagents. | cbijournal.com |

These advancements underscore a commitment to developing synthetic pathways that are not only efficient and high-yielding but also safer and more sustainable.

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization Techniques for 2 Bromo 4 Hydroxy 3 Nitroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-bromo-4'-hydroxy-3'-nitroacetophenone. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map the connectivity and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by signals from the aromatic protons, the methylene (B1212753) protons of the bromoacetyl group, and the phenolic hydroxyl proton.

The aromatic region is expected to display signals for three protons on the substituted benzene (B151609) ring. The electron-withdrawing effects of the carbonyl and nitro groups, and the electron-donating effect of the hydroxyl group, significantly influence their chemical shifts.

H-5': This proton is ortho to the carbonyl group and meta to the nitro group, leading to a downfield shift.

H-6': This proton is ortho to both the nitro and carbonyl groups, making it the most deshielded aromatic proton.

H-2': This proton is ortho to the hydroxyl group and meta to the carbonyl group.

The methylene protons (-CH₂Br) adjacent to the carbonyl group are expected to appear as a sharp singlet, shifted downfield due to the influence of both the carbonyl group and the bromine atom. The phenolic hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Phenolic OH | Variable (e.g., 10-12) | Broad Singlet | 1H | N/A |

| H-2' | ~8.5 | Doublet | 1H | ~2.3 |

| H-6' | ~8.2 | Doublet of Doublets | 1H | ~8.8, ~2.3 |

| H-5' | ~7.2 | Doublet | 1H | ~8.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, typically in the range of 190 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C-3') and the carbonyl group (C-1') will be shifted downfield. The carbon attached to the hydroxyl group (C-4') will also be influenced.

Methylene Carbon (-CH₂Br): This carbon, attached to the electronegative bromine atom, will appear in the aliphatic region but shifted downfield compared to a standard methyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190 |

| C-4' (C-OH) | ~155-160 |

| C-3' (C-NO₂) | ~140-145 |

| Aromatic CH | ~115-135 |

| Aromatic C (quaternary) | ~125-130 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons (H-5' and H-6'), confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). nist.gov An HSQC spectrum would show cross-peaks connecting each aromatic proton (H-2', H-5', H-6') to its attached carbon and the methylene protons to the -CH₂Br carbon. This is definitive for assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). nist.gov HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the methylene protons (-CH₂Br) would show a correlation to the carbonyl carbon (C=O) and the aromatic carbon C-1'. The aromatic protons would show correlations to neighboring carbons and quaternary carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. While less critical for a rigid molecule like this, a NOESY spectrum could confirm the spatial relationship between the H-2' proton and the phenolic -OH group, or between the H-5' proton and the methylene group.

Infrared (IR) and Raman Spectroscopic Investigations of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum is particularly useful for identifying polar bonds. Key expected absorption bands for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. rsc.org

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is expected around 1670-1700 cm⁻¹ for the aryl ketone carbonyl group. africanjournalofbiomedicalresearch.com

N-O Stretch (Nitro Group): Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration around 1515-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. uni.lu The aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, would be prominent in the Raman spectrum. studyraid.com The symmetric stretch of the nitro group is also typically Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | IR | 3200-3600 | Strong, Broad |

| Carbonyl C=O | IR | 1670-1700 | Strong, Sharp |

| Nitro N-O (asymmetric) | IR | 1515-1560 | Strong |

| Nitro N-O (symmetric) | IR / Raman | 1345-1385 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Raman / IR | ~1600 | Strong (Raman), Medium (IR) |

Mass Spectrometric Approaches to Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Common fragmentation pathways for α-haloketones involve alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken. Key fragmentation steps would likely include:

Loss of the bromine radical (•Br): M⁺ - 79/81.

Loss of the bromoacetyl radical (•COCH₂Br): This would lead to the formation of the 4-hydroxy-3-nitrophenyl cation.

Alpha-cleavage of the C-C bond: This results in the formation of a resonance-stabilized acylium ion [Ar-C=O]⁺ through the loss of the •CH₂Br radical.

Loss of NO₂: Fragmentation of the nitro group is also a possible pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 259/261 | [M]⁺• (C₈H₆⁷⁹/⁸¹BrNO₄) |

| 180 | [M - Br]⁺ |

| 166 | [M - COCH₂Br]⁺ or [C₆H₄NO₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For this compound, the molecular formula is C₈H₆BrNO₄. HRMS can confirm this by matching the experimentally measured mass to the calculated exact mass.

Calculated Exact Mass: 258.94802 Da

Experimental Mass: An HRMS experiment would be expected to yield a mass value extremely close to the calculated value, confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile or non-volatile compounds like this compound. Unlike hard ionization methods, ESI typically preserves the molecular structure, leading to the formation of intact molecular ions with minimal fragmentation. This is particularly advantageous for preventing the degradation of complex molecules during analysis.

For this compound (C₈H₆BrNO₄), which has a molecular weight of approximately 260.04 g/mol , analysis via ESI-MS is expected to yield specific ions depending on the mode of operation. sigmaaldrich.com In negative-ion mode, the deprotonated molecule, [M-H]⁻, would be readily formed due to the presence of the acidic phenolic hydroxyl group. In positive-ion mode, the protonated molecule, [M+H]⁺, might also be observed.

A key characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. Consequently, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Daltons (Da), with nearly equal intensity. This provides a definitive marker for the presence of bromine in the molecule or its fragments.

The table below outlines the expected primary ions and their theoretical mass-to-charge ratios (m/z) for this compound in high-resolution ESI-MS.

Table 1: Predicted ESI-MS Ions for this compound This table is generated based on theoretical calculations.

| Ion Species | Description | Theoretical m/z for ⁷⁹Br Isotope | Theoretical m/z for ⁸¹Br Isotope |

|---|---|---|---|

| [M-H]⁻ | Deprotonated Molecule | 257.9399 | 259.9379 |

| [M+H]⁺ | Protonated Molecule | 259.9556 | 261.9536 |

| [M+Na]⁺ | Sodium Adduct | 281.9375 | 283.9355 |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the macroscopic properties of the material.

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, if such an analysis were performed, it would provide definitive confirmation of the compound's structural formula. Key insights would include the planarity of the phenyl ring, the orientation of the nitro and hydroxyl substituents relative to the ring, and the conformation of the bromoacetyl group. Of particular interest would be the intramolecular and intermolecular hydrogen bonding involving the phenolic hydroxyl group, which would significantly influence the crystal lattice.

Advanced Vibrational Spectroscopy: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com This makes VCD an exceptionally powerful tool for determining the absolute configuration of enantiomers in solution. nih.gov

The molecule this compound is intrinsically achiral, meaning it does not have a non-superimposable mirror image and therefore does not possess optical activity. As a result, a pure sample of this compound in an achiral solvent will not produce a VCD spectrum; it is "VCD-silent". nih.gov

However, VCD can still be relevant in advanced applications involving this compound. For instance, a VCD signal could be induced if the achiral molecule is placed in a chiral environment, such as when adsorbed onto chiral plasmonic nanostructures. acs.org In such a scenario, the interaction between the molecule and the chiral substrate can induce a chiral conformation or electronic arrangement in the otherwise achiral molecule, leading to a measurable VCD spectrum. This advanced application allows for the study of surface interactions and the organization of molecules at interfaces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) within a compound. researchgate.netuc.pt The technique, usually performed via combustion analysis, serves as a crucial check for the purity and empirical formula of a synthesized sample. researchgate.net

In this method, a sample is combusted in an oxygen-rich atmosphere, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen oxides. These products are then quantitatively measured to calculate the percentage composition of the original sample. nih.gov

For this compound, with the molecular formula C₈H₆BrNO₄, the theoretical elemental composition can be calculated. sigmaaldrich.com Experimental results from an elemental analyzer must align closely with these theoretical values, typically within a margin of ±0.4%, to verify the compound's identity and purity. nih.gov

Table 2: Elemental Composition of this compound The "Found (%)" values are hypothetical examples of an acceptable experimental result.

| Element | Theoretical Mass % | Found (%) (Example) |

|---|---|---|

| Carbon (C) | 36.95 | 37.01 |

| Hydrogen (H) | 2.33 | 2.31 |

| Bromine (Br) | 30.73 | N/A* |

| Nitrogen (N) | 5.39 | 5.42 |

| Oxygen (O) | 24.60 | N/A* |

Standard CHN analyzers measure Carbon, Hydrogen, and Nitrogen. Oxygen is typically determined by difference, and halogens like Bromine require separate analytical methods.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Hydroxy 3 Nitroacetophenone

Reactions at the Brominated Alpha-Carbon

The carbon atom adjacent to the carbonyl group (the alpha-carbon) is rendered particularly reactive by the presence of a bromine atom. This reactivity is primarily channeled through nucleophilic substitution and elimination pathways.

Nucleophilic Substitution Reactions (SN2, SN1 Pathways)

The primary halide structure at the alpha-position, combined with the electron-withdrawing effect of the adjacent carbonyl group, makes the alpha-carbon an excellent electrophile and highly susceptible to nucleophilic attack. The predominant mechanism for substitution at this position is the bimolecular nucleophilic substitution (SN2) pathway.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the backside, displacing the bromide ion in a single, concerted step. This pathway is favored due to the unhindered nature of the primary alpha-carbon. A wide range of nucleophiles can be employed to displace the bromide, leading to the formation of diverse derivatives.

Conversely, the unimolecular (SN1) pathway is highly unlikely. This mechanism would require the formation of a primary carbocation at the alpha-position upon the departure of the bromide leaving group. Primary carbocations are inherently unstable, and although the adjacent carbonyl group could offer some resonance stabilization, it is generally insufficient to favor the SN1 mechanism over the much more accessible SN2 route.

Elimination Reactions (E1, E2, E1cb Pathways)

In the presence of a suitable base, 2-bromo-4'-hydroxy-3'-nitroacetophenone can undergo elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone. The most probable pathway for this transformation is the bimolecular elimination (E2) mechanism. libretexts.orgyoutube.com

The E2 mechanism involves a concerted process where a base abstracts a proton from the alpha-carbon while the bromide ion departs simultaneously, forming a double bond between the alpha and beta carbons. youtube.com For this to occur efficiently and to minimize competing SN2 reactions, a non-nucleophilic, sterically hindered base is typically used, such as pyridine. libretexts.orglibretexts.org The resulting product would be 1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one.

Other elimination pathways are less favored. The E1 pathway is improbable for the same reason the SN1 pathway is: it would necessitate the formation of an unstable primary carbocation. The E1cb (Elimination, Unimolecular, conjugate Base) mechanism, which involves the formation of a carbanion intermediate, is also not the primary route under standard basic conditions, as the E2 pathway is generally faster for substrates with a good leaving group like bromide.

Condensation Reactions with Carbonyl Compounds

The hydrogen atoms on the alpha-carbon of this compound are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This acidity allows for the formation of an enolate ion in the presence of a base. This enolate can then act as a nucleophile in condensation reactions with other carbonyl compounds, such as aldehydes or ketones.

A relevant example is the Claisen-Schmidt condensation, an aldol-type reaction between an acetophenone (B1666503) derivative and an aldehyde that lacks alpha-hydrogens (e.g., benzaldehyde). jocpr.comrsc.org The reaction proceeds via the following steps:

Deprotonation of the alpha-carbon to form a reactive enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, forming a β-hydroxy ketone (aldol adduct).

Subsequent dehydration (elimination of water) of the aldol (B89426) adduct, typically under heat or acidic/basic conditions, to yield a conjugated enone, known as a chalcone (B49325).

It is noteworthy that the presence of a nitro group on the aldehyde partner can sometimes complicate Claisen-Schmidt condensations under basic conditions, potentially leading to side reactions like the Cannizzaro reaction. jocpr.com

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful modulator of the compound's chemical properties, both through its own direct reactivity and its strong electronic influence on the aromatic ring.

Reduction Reactions of the Nitro Moiety

The nitro group is readily reducible to a primary amino group (-NH₂), a transformation that is fundamental in the synthesis of many pharmaceutical and dye intermediates. A key challenge in the reduction of nitroacetophenones is chemoselectivity—reducing the nitro group while leaving the carbonyl group intact. scispace.com Various methods have been developed to achieve this selective reduction.

Common reagents for this transformation include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and catalytic hydrogenation. scispace.com Sodium borohydride (B1222165) (NaBH₄), typically a reagent for reducing ketones and aldehydes, is generally ineffective at reducing nitro groups on its own but can be activated for this purpose with transition metal catalysts. jsynthchem.com

| Reagent System | Typical Conditions | Selectivity for Nitro vs. Ketone | Comments | Reference |

|---|---|---|---|---|

| Sn / HCl | Aqueous HCl, heat | High | Classic method; ketone is generally not reduced. | scispace.com |

| H₂ / Pd/C | Hydrogen gas, Palladium on carbon catalyst, various solvents | Moderate to High | Effective, but can sometimes lead to ketone reduction depending on conditions. Using hydrazine (B178648) as the hydrogen source can improve selectivity. | scispace.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | High | Demonstrates the use of a modified borohydride system to enhance its reducing power for nitro groups specifically. | jsynthchem.com |

| Zn / NH₄Cl | Aqueous solution, room temperature | Moderate | A milder, more neutral alternative to strongly acidic conditions. | scispace.com |

The resulting 3'-amino-2-bromo-4'-hydroxyacetophenone is a valuable trifunctional intermediate for further synthetic elaboration.

Influence of the Nitro Group on Aromatic Reactivity

The substituents on the benzene (B151609) ring profoundly influence its reactivity towards electrophilic aromatic substitution (EAS). The directing effects and reactivity changes are a result of both inductive and resonance effects. organicchemistrytutor.comlibretexts.org

The three key substituents on the aromatic ring of this compound are:

-OH (Hydroxyl): A strongly activating, ortho, para-directing group due to its powerful electron-donating resonance effect. libretexts.org

-NO₂ (Nitro): A strongly deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. libretexts.orgyoutube.com

-COCH₂Br (Bromoacetyl): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Furthermore, the presence of a strong electron-withdrawing group like the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (NAS). nih.govmasterorganicchemistry.com In a typical NAS reaction, a nucleophile attacks an electron-poor aromatic ring that contains a good leaving group (like a halide). The reaction is greatly accelerated if the electron-withdrawing group is positioned ortho or para to the leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org While the parent molecule this compound does not have a leaving group directly on the aromatic ring, its derivatives could be highly susceptible to this reaction pathway.

| Substituent | Effect on Reactivity | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| -OH | Strongly Activating | Ortho, Para | Resonance Donation |

| -NO₂ | Strongly Deactivating | Meta | Resonance & Inductive Withdrawal |

| -COCH₂Br | Deactivating | Meta | Resonance & Inductive Withdrawal |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional group that partakes in a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the other substituents on the aromatic ring. The presence of the electron-withdrawing nitro and bromoacetyl groups increases the acidity of the phenolic proton, making it amenable to reactions typical of phenols, such as esterification and etherification.

Esterification and Etherification Reactions

The conversion of the phenolic hydroxyl group into esters and ethers is a common strategy to protect this functionality during multi-step syntheses or to modulate the biological activity of the molecule.

Esterification: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base would lead to the corresponding esters. This reaction proceeds via nucleophilic attack of the phenoxide ion on the electrophilic carbonyl carbon of the acylating agent. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions.

Etherification: The phenolic hydroxyl group can be readily converted into an ether. A notable example is the synthesis of 2-bromo-4'-benzyloxy-3'-nitroacetophenone, an important intermediate. guidechem.comchemicalbook.comguidechem.comikigaicorporation.com This etherification is typically achieved by reacting this compound with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a suitable base, such as potassium carbonate. guidechem.com The resulting benzyloxy derivative protects the hydroxyl group, allowing for selective reactions at other sites of the molecule. chemicalbook.comguidechem.comikigaicorporation.com

A general synthetic route for the etherification to produce 2-bromo-4'-benzyloxy-3'-nitroacetophenone is as follows:

Dissolving 4'-hydroxy-3'-nitroacetophenone (B18145) in a suitable solvent. guidechem.com

Adding a base, such as potassium carbonate, and a benzylating agent like benzyl chloride. guidechem.com

The reaction mixture is heated to facilitate the formation of the ether linkage. guidechem.com

Subsequent bromination of the resulting 4'-benzyloxy-3'-nitroacetophenone yields the final product. chemicalbook.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | Benzyl halide/Base | 2-bromo-4'-benzyloxy-3'-nitroacetophenone | Etherification |

| This compound | Acyl halide/Base | 2-bromo-4'-acyloxy-3'-nitroacetophenone | Esterification |

Metal Complexation Studies

The presence of the phenolic hydroxyl group and the adjacent acetophenone carbonyl group in this compound provides a potential bidentate chelation site for metal ions. orientjchem.org The formation of stable six-membered rings upon chelation is a well-established principle in coordination chemistry. rsc.orgnih.gov While specific metal complexation studies on this compound are not extensively documented in the reviewed literature, the coordination chemistry of analogous ligands, such as 2-hydroxy-4-nitroacetophenone hydrazone, has been investigated. orientjchem.org

In a study involving 2-hydroxy-4-nitroacetophenone hydrazone, it was found to act as a bidentate ligand, coordinating with Co(II), Ni(II), and Cu(II) through the phenolic oxygen and the azomethine nitrogen. orientjchem.org The nitro group in this ligand did not participate in coordination. orientjchem.org This suggests that this compound would likely coordinate to metal ions in a similar fashion, utilizing the phenolic oxygen and the carbonyl oxygen as the donor atoms. The electronic properties of the metal ion and the ligand, as well as the reaction conditions, would influence the stability and geometry of the resulting metal complexes. rsc.orgrsc.org The nitro group's strong electron-withdrawing nature can influence the coordination behavior of the ligand. mdpi.comnih.gov

| Metal Ion | Potential Coordinating Atoms | Potential Complex Geometry |

| Co(II) | Phenolic Oxygen, Carbonyl Oxygen | Octahedral |

| Ni(II) | Phenolic Oxygen, Carbonyl Oxygen | Octahedral |

| Cu(II) | Phenolic Oxygen, Carbonyl Oxygen | Square Planar or Distorted Octahedral |

Reactions of the Acetophenone Carbonyl Group

The carbonyl group of the acetophenone moiety in this compound is a site of significant reactivity, primarily undergoing nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the nitro group on the aromatic ring.

Nucleophilic Addition Reactions

The carbonyl group can react with a variety of nucleophiles to form a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester. nrochemistry.comwikipedia.orgyoutube.comjk-sci.comlibretexts.org In the context of this compound, treatment with an α-bromoester and activated zinc would be expected to yield the corresponding β-hydroxy ester derivative. The reaction proceeds through the formation of an organozinc reagent that adds to the carbonyl group. wikipedia.orglibretexts.org

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide. masterorganicchemistry.com The reaction of this compound with a suitable phosphonium ylide would lead to the formation of a substituted styrene (B11656) derivative. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. masterorganicchemistry.com

Other nucleophilic addition reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds, are also plausible, leading to the formation of a variety of carbon-carbon bonds and potentially heterocyclic structures.

| Reaction Name | Nucleophile | Product Type |

| Reformatsky Reaction | Organozinc reagent (from α-halo ester) | β-hydroxy ester |

| Wittig Reaction | Phosphonium ylide | Alkene (substituted styrene) |

| Knoevenagel Condensation | Active methylene compound | α,β-unsaturated ketone |

Oxidation and Reduction Potentials

The electrochemical behavior of this compound is characterized by the redox processes of its functional groups, particularly the nitro group and the carbonyl group.

Reduction Potential: The nitro group is highly susceptible to reduction. Cyclic voltammetry studies on nitroaromatic compounds reveal that they undergo reduction at negative potentials. researchgate.netnih.govresearchgate.net The exact reduction potential is influenced by the nature and position of other substituents on the aromatic ring. researchgate.net For nitroacetophenone derivatives, the reduction of the nitro group typically occurs in a multi-electron process, which can lead to the formation of nitroso, hydroxylamino, or amino functionalities depending on the conditions. researchgate.net The presence of other electron-withdrawing groups, like the bromoacetyl group, would be expected to make the reduction of the nitro group more favorable (occur at a less negative potential).

Oxidation Potential: The oxidation of the phenolic hydroxyl group is also a possible electrochemical process. The oxidation potential would be influenced by the electron-withdrawing substituents, which generally make oxidation more difficult (occur at a more positive potential). Studies on the electro-oxidation of p-nitroaniline have shown that the oxidation process is influenced by factors such as pH and the nature of the electrode. ijraset.com

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The multifunctional nature of this compound allows for the possibility of intramolecular reactions, leading to the formation of heterocyclic systems.

Intramolecular Cyclization: The presence of the bromoacetyl group and the nitro group in proximity on the aromatic ring could facilitate intramolecular cyclization reactions under certain conditions. For instance, reduction of the nitro group to an amino group would create a nucleophile that could potentially displace the bromine atom to form a five or six-membered heterocyclic ring. researchgate.netresearchgate.netnih.gov Such cyclizations are valuable in the synthesis of various heterocyclic scaffolds. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Beckmann Rearrangement: The acetophenone carbonyl group can be converted to an oxime upon reaction with hydroxylamine. masterorganicchemistry.comwikipedia.orgcsbsju.eduorganic-chemistry.orglibretexts.org This oxime can then undergo a Beckmann rearrangement in the presence of an acid catalyst to yield an amide. masterorganicchemistry.comwikipedia.orgcsbsju.eduorganic-chemistry.orglibretexts.org The rearrangement involves the migration of the group anti to the hydroxyl group on the oxime nitrogen. For the oxime of this compound, this would likely involve the migration of the substituted phenyl ring to the nitrogen atom, leading to the formation of an N-substituted benzamide (B126) derivative. libretexts.org The Beckmann rearrangement is a widely used reaction in organic synthesis for the production of amides and lactams. wikipedia.orgcsbsju.edu

| Reaction Type | Key Intermediate | Product Type |

| Intramolecular Cyclization | 2-amino-4-hydroxy-3-nitroacetophenone | Heterocycle |

| Beckmann Rearrangement | This compound oxime | N-substituted benzamide |

Catalytic Transformations Involving this compound

The chemical architecture of this compound, featuring an α-haloketone moiety, makes it a valuable precursor in various catalytic transformations, particularly in the synthesis of heterocyclic compounds. The presence of the bromine atom on the α-carbon to the carbonyl group provides a reactive site for nucleophilic substitution, a key step in many cyclization reactions.

One of the most prominent catalytic transformations involving α-haloketones is the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), to form a thiazole ring. While many Hantzsch syntheses are carried out under thermal conditions, the use of catalysts can offer milder reaction conditions, improved yields, and enhanced reaction rates.

Recent research has explored various catalytic systems to facilitate the synthesis of 2-aminothiazole (B372263) derivatives from α-bromoacetophenones. These approaches often focus on green chemistry principles, employing reusable catalysts and environmentally benign reaction media. For instance, studies have demonstrated the efficacy of heterogeneous catalysts like copper silicate (B1173343) for the synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com In a typical procedure, the α-bromo ketone is reacted with thiourea in the presence of the catalyst in a suitable solvent, such as ethanol, under reflux. nanobioletters.com The catalyst facilitates the reaction, likely by activating the substrates and promoting the cyclization and dehydration steps.

Furthermore, advancements in reaction technology, such as the use of ultrasound or microwave irradiation, have been shown to significantly accelerate these catalytic transformations. nih.govscilit.com Ultrasound-assisted synthesis, for example, can enhance the reaction rate through acoustic cavitation, which improves mass transfer and provides the activation energy for the reaction. nih.gov Biocatalysts, such as modified chitosan, have also been employed under ultrasonic conditions to afford thiazole derivatives in high yields with short reaction times. nih.gov

The general mechanism for the catalyzed Hantzsch synthesis of a 2-aminothiazole from this compound and thiourea is believed to proceed through an initial nucleophilic attack of the sulfur atom of thiourea on the α-brominated carbon of the acetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The catalyst plays a crucial role in one or more of these steps, leading to a more efficient process.

While specific studies detailing the catalytic transformation of this compound are not extensively documented in publicly available literature, the reactivity of structurally similar compounds provides a strong indication of its synthetic potential. For example, the successful synthesis of 4-(4-nitrophenyl)-thiazol-2-amine from 2-bromo-1-(4-nitrophenyl)ethanone using a copper silicate catalyst suggests that this compound would undergo a similar transformation to yield 2-amino-4-(4-hydroxy-3-nitrophenyl)thiazole. nanobioletters.com

Interactive Data Table: Catalytic Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea (1.2 equiv) | Copper Silicate (10) | Ethanol | 78 | 2 | 4-(4-Nitrophenyl)thiazol-2-amine | 89 |

| 2-Bromo-1-phenylethanone | Thiourea (1.2 equiv) | Copper Silicate (10) | Ethanol | 78 | 1.5 | 4-Phenylthiazol-2-amine | 95 |

| 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea (1.2 equiv) | Copper Silicate (10) | Ethanol | 78 | 2.5 | 4-(4-Bromophenyl)thiazol-2-amine | 90 |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea (1.2 equiv) | Copper Silicate (10) | Ethanol | 78 | 2.5 | 4-(4-Chlorophenyl)thiazol-2-amine | 92 |

Theoretical and Computational Chemistry Studies on 2 Bromo 4 Hydroxy 3 Nitroacetophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to determine the optimal geometry and electronic distribution of a molecule. While comprehensive published studies focusing specifically on 2-bromo-4'-hydroxy-3'-nitroacetophenone are limited, the methodologies are well-established and can be described.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of many-body systems. scienceacademique.comscienceacademique.com It is a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scienceacademique.com For a molecule like this compound, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311G, would be employed to optimize the molecular geometry. researchgate.net This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

These calculations yield fundamental data about the molecule's properties. nih.gov

Computed Properties for 2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 260.04 g/mol | PubChem nih.gov |

| Exact Mass | 258.94802 Da | PubChem nih.gov |

| XLogP3 | 2.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | Echemi echemi.com |

| Hydrogen Bond Acceptor Count | 4 | Echemi echemi.com |

| Rotatable Bond Count | 2 | Echemi echemi.com |

| Topological Polar Surface Area | 83.1 Ų | PubChem nih.gov |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "first-principles" calculations, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), can offer very high accuracy. However, they are significantly more computationally demanding than DFT and are typically reserved for smaller systems or for benchmarking results from less expensive methods.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. researchgate.net For this compound, conformational flexibility arises primarily from the rotation around several single bonds: the bond connecting the acetyl group to the phenyl ring, the C-N bond of the nitro group, and the C-O bond of the hydroxyl group.

Theoretical studies on similar nitro-derivatives of hydroxy acetophenone (B1666503) have used DFT to calculate the potential energy curves for the rotation of these functional groups. researchgate.netnih.gov This analysis helps to identify the most stable conformer(s) and the energy barriers that hinder interconversion between different conformers. nih.gov Such studies reveal that intramolecular hydrogen bonding, for instance between the phenolic hydroxyl group and the oxygen of the nitro group or the carbonyl group, can play a significant role in stabilizing certain conformations. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A powerful application of quantum chemical calculations is the prediction of a molecule's spectroscopic properties. After a geometry optimization is performed, a frequency calculation can be carried out to predict the infrared (IR) and Raman spectra. researchgate.net These calculations determine the vibrational modes of the molecule, their frequencies, and their intensities. By comparing the calculated spectrum with an experimental one, researchers can validate the accuracy of the computed molecular structure. researchgate.net

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used in conjunction with DFT to predict the ¹H and ¹³C NMR chemical shifts. UV-Vis absorption spectra, which relate to electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net

Example of Data from a Theoretical Vibrational Frequency Calculation

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |

|---|---|---|---|---|

| ν1 | ~3400 | High | Low | O-H stretch |

| ν2 | ~3100 | Medium | High | Aromatic C-H stretch |

| ν3 | ~1680 | Very High | Medium | C=O stretch |

| ν4 | ~1530 | High | High | Asymmetric NO₂ stretch |

| ν5 | ~1350 | High | Medium | Symmetric NO₂ stretch |

| ν6 | ~650 | Medium | Low | C-Br stretch |

Note: The data in this table is illustrative of typical results and not from a specific calculation on the title compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.dedoaj.org It is calculated to visualize the electrostatic potential on the electron density surface of a molecule, creating a 3D color-coded map. uni-muenchen.de This map reveals the charge distribution:

Electron-rich regions: Characterized by negative electrostatic potential (typically colored red or yellow), these areas are susceptible to electrophilic attack.

Electron-deficient regions: Characterized by positive electrostatic potential (typically colored blue), these are sites for nucleophilic attack.

For this compound, an MEP map would show significant negative potential around the highly electronegative oxygen atoms of the carbonyl, nitro, and hydroxyl groups. researchgate.net These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, indicating their electrophilic character.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons. Its energy level is related to the ionization potential, and it is key to describing a molecule's character as a nucleophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that can accept electrons. Its energy is related to the electron affinity, and it is used to describe a molecule's character as an electrophile. youtube.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (molecular level)

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery and molecular biology, offering powerful insights into how a ligand, such as this compound, might interact with biological macromolecules like proteins and nucleic acids. nih.govnih.gov

Molecular Docking

Molecular docking is a computational method that predicts the most likely binding orientation of a ligand to a target molecule, typically a protein receptor. nih.gov This technique is instrumental in understanding the fundamental principles of ligand-protein recognition. For this compound, docking studies could be employed to screen for potential biological targets by virtually testing its binding affinity against a library of protein structures. The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a target protein. Sophisticated algorithms then explore various possible binding poses, each of which is assigned a score based on a scoring function that estimates the binding free energy. These scores help in ranking potential candidates and in hypothesizing the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations

Following the static picture provided by molecular docking, molecular dynamics simulations offer a dynamic view of the ligand-protein complex, taking into account the flexibility of both molecules and the surrounding solvent. nih.gov MD simulations solve Newton's equations of motion for every atom in the system, providing a trajectory of the complex's behavior over time, typically on the nanosecond to microsecond timescale. For this compound, an MD simulation could be used to assess the stability of a binding pose predicted by docking. It can reveal subtle conformational changes in the protein upon ligand binding, the role of water molecules in mediating interactions, and provide a more accurate estimation of the binding free energy.

Illustrative Data from a Hypothetical Docking Study

The following interactive table presents hypothetical data that could be generated from a molecular docking study of this compound against a putative protein kinase target.

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -9.2 | Indicates a strong theoretical binding to the target protein. |

| Key Hydrogen Bonds | Hydroxyl group with ASP145Nitro group with LYS72 | These interactions are crucial for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Phenyl ring with VAL55, LEU128 | These interactions contribute significantly to the overall binding stability. |

| Predicted Inhibition Constant (pKi) | 8.5 | Suggests a high potential for inhibitory activity against the target. |

| This table is for illustrative purposes only and does not represent experimentally validated data. |

Reaction Pathway and Transition State Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions at the electronic level. These methods can be applied to study the reactivity of this compound.

Reaction Pathway Analysis

A primary area of interest for this compound is its reactivity in nucleophilic substitution reactions, where the bromine atom is displaced. Reaction pathway calculations can map the potential energy surface for such a reaction, identifying the lowest energy path from reactants to products. This involves locating all stationary points, including reactants, products, any intermediates, and transition states. For this compound, such calculations could predict the feasibility of its reaction with various biological nucleophiles, providing insight into potential mechanisms of action or metabolic pathways.

Transition State Calculations

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to a reaction. Locating the precise geometry and energy of the transition state is a key goal of computational reaction mechanism studies. For this compound, calculating the transition state for its substitution reactions would allow for the determination of the activation energy. This, in turn, enables the prediction of reaction rates and provides a deep understanding of how the electronic nature of the hydroxyl and nitro substituents influences the reactivity of the α-carbon. A study on the related molecule 2,4'-dibromoacetophenone (B128361) utilized DFT to determine its geometrical parameters and vibrational spectra, showcasing the applicability of these methods to similar structures. dergipark.org.tr

Illustrative Data from a Hypothetical DFT Calculation

This interactive table shows hypothetical results from a DFT calculation on a nucleophilic substitution reaction of this compound.

| Parameter | Calculated Value (kcal/mol) | Significance |

| Activation Energy (ΔG‡) | 22.5 | Represents the kinetic barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -15.8 | Indicates that the reaction is exothermic. |

| Free Energy of Reaction (ΔG) | -12.3 | Shows that the reaction is thermodynamically favorable. |

| This table is for illustrative purposes only and does not represent experimentally validated data. |

Exploration of Biological Interactions and Molecular Recognition Mechanisms of 2 Bromo 4 Hydroxy 3 Nitroacetophenone and Its Derivatives

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

While direct enzymatic studies on 2-bromo-4'-hydroxy-3'-nitroacetophenone are limited, research on closely related analogs provides significant insights into its potential as an enzyme inhibitor. The bromoacetophenone scaffold is a key feature in several enzyme inhibitors.

A notable analogue, 2-bromo-4'-hydroxyacetophenone (B28259), which lacks the 3'-nitro group, has been identified as a cell-permeable protein tyrosine phosphatase (PTP) inhibitor. It demonstrates the ability to covalently block the catalytic domain of both Src homology region 2 domain-containing phosphatase (SHP-1) and Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a critical negative regulator of insulin (B600854) signaling pathways, making its inhibitors potential therapeutic agents for diabetes. sigmaaldrich.com The inhibition of PTP1B by 2-bromo-4'-hydroxyacetophenone was determined through in vitro biochemical assays, revealing its potency. nih.gov

Another related isomer, 2-bromo-4'-nitroacetophenone, has been shown to inhibit enzymes such as histidine decarboxylase and cytochrome P450. researchgate.net This suggests that the bromoacetophenone moiety can interact with a range of enzyme active sites. The inhibitory mechanism often involves the reactive α-bromoketone group, which can act as an electrophile and form covalent bonds with nucleophilic residues, such as cysteine or histidine, in the enzyme's active site.

The following table summarizes the enzyme inhibition data for compounds related to this compound.

| Compound Name | Target Enzyme | Assay Type | Inhibition Constant (Ki) |

| 2-Bromo-4'-hydroxyacetophenone | Protein Tyrosine Phosphatase 1B (PTP1B) | In Vitro Biochemical Assay | 42 µM nih.gov |